molecular formula C5H7BN2O2 B11921918 (4-Methylpyrimidin-2-yl)boronic acid

(4-Methylpyrimidin-2-yl)boronic acid

Cat. No.: B11921918
M. Wt: 137.93 g/mol
InChI Key: GYZHJZWTBRUFEI-UHFFFAOYSA-N
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Description

(4-Methylpyrimidin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 4-methylpyrimidine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the boronic acid group allows it to participate in a variety of chemical transformations, making it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-2-yl)boronic acid typically involves the borylation of 4-methylpyrimidine. One common method is the palladium-catalyzed cross-coupling of 4-methylpyrimidine with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (4-Methylpyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or sodium perborate.

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

(4-Methylpyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Methylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Uniqueness: (4-Methylpyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methyl group at the 4-position and the boronic acid group at the 2-position provides distinct steric and electronic properties that can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C5H7BN2O2

Molecular Weight

137.93 g/mol

IUPAC Name

(4-methylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C5H7BN2O2/c1-4-2-3-7-5(8-4)6(9)10/h2-3,9-10H,1H3

InChI Key

GYZHJZWTBRUFEI-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=N1)C)(O)O

Origin of Product

United States

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